ARS-853 -

ARS-853

Catalog Number: EVT-260102
CAS Number:
Molecular Formula: C22H29ClN4O3
Molecular Weight: 432.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-[3-[4-[2-[[4-Chloranyl-5-(1-Methylcyclopropyl)-2-Oxidanyl-Phenyl]amino]ethanoyl]piperazin-1-Yl]azetidin-1-Yl]prop-2-En-1-One, commonly known as ARS-853, is a small molecule inhibitor specifically designed to target the KRAS G12C mutation commonly found in various cancers [, ]. This mutation involves the substitution of glycine with cysteine at codon 12 in the KRAS gene, leading to uncontrolled cell growth and tumor formation. ARS-853 acts by selectively binding to the inactive GDP-bound form of KRASG12C, preventing its activation and subsequent downstream signaling responsible for tumor growth [, ].

Future Directions
  • Overcoming Drug Resistance: Developing strategies to circumvent resistance mechanisms, such as Cys12 oxidation, will be crucial for maximizing the clinical benefit of KRASG12C inhibitors [].
  • Exploring Synergistic Combinations: Investigating synergistic combinations of KRASG12C inhibitors with other targeted therapies, such as those targeting downstream pathways like RAF/MEK/ERK or PI3K, could enhance treatment efficacy [].
  • Optimizing Pharmacological Properties: Further refinement of the pharmacokinetic and pharmacodynamic properties of ARS-853 derivatives is necessary to improve drug delivery, efficacy, and safety profiles [].
  • Expanding to Other KRAS Mutations: Exploring the potential of targeting other KRAS mutations, beyond G12C, with similar covalent inhibitor approaches could broaden the therapeutic scope of this strategy [].

ARS-1620

    Compound Description: ARS-1620 is a potent, orally bioavailable, covalent inhibitor of KRASG12C. It exhibits improved potency and pharmacological properties compared to ARS-853 []. Structural analysis reveals a distinct binding mode and additional interactions with KRASG12C compared to ARS-853 []. ARS-1620 effectively engages KRASG12C, depletes KRASG12C-GTP in tumor cell lines, and inhibits downstream RAS signaling in a dose-dependent manner [].

AMG 510

    Compound Description: AMG 510 is another covalent inhibitor that targets the KRASG12C mutant []. Like ARS-853, it forms a covalent bond with the cysteine residue at position 12 [].

    Relevance: Both AMG 510 and ARS-853 belong to the class of covalent KRASG12C inhibitors, sharing the same target and mechanism of action []. The research discussed in the papers utilizes AMG 510 in comparative kinetic studies to elucidate the mechanism of KRASG12C inhibition [].

ARS-107

    Compound Description: ARS-107 is a covalent KRASG12C inhibitor that shares structural similarities with ARS-853 [].

    Relevance: ARS-107 serves as a comparative compound in computational studies investigating the reaction mechanism of ARS-853 with KRASG12C []. Although structurally similar, ARS-107 exhibits a lower kinact/Ki ratio compared to ARS-853, indicating differences in their binding affinities and covalent modification rates [].

    Compound Description: BAY-293 is a potent SOS1 inhibitor that disrupts the interaction between KRAS and its guanine nucleotide exchange factor (GEF), SOS1 []. It exhibits an IC50 of 21 nM for inhibiting the KRAS-SOS1 interaction [].

    Relevance: BAY-293 acts synergistically with covalent KRASG12C inhibitors like ARS-853 and ARS-1620 []. By preventing SOS1-mediated nucleotide exchange, BAY-293 maintains KRAS in its inactive, GDP-bound state, enhancing the efficacy of covalent inhibitors that target this conformation [].

Source and Classification

ARS-853 was developed by researchers at the University of California, San Francisco, as part of efforts to create effective inhibitors for K-Ras G12C. It falls under the classification of covalent inhibitors, specifically targeting mutant proteins in cancer therapy. Its development involved iterative modifications to enhance potency and selectivity compared to earlier compounds .

Synthesis Analysis

Methods and Technical Details

The synthesis of ARS-853 involved an iterative structure-based design process aimed at optimizing the binding affinity for K-Ras G12C. The key steps included:

  1. Initial Compound Identification: Starting from a less potent compound, ARS-107, modifications were made to improve biochemical activity.
  2. Structural Optimization: The design focused on enhancing interactions within the hydrophobic binding pocket of K-Ras G12C. This included introducing substituents such as chloro and methylcyclopropyl groups .
  3. Final Synthesis: The final compound was synthesized using standard organic synthesis techniques, including coupling reactions and purification methods like high-performance liquid chromatography (HPLC) to ensure purity and yield .
Molecular Structure Analysis

Structure and Data

The molecular structure of ARS-853 is characterized by its acrylamide warhead that covalently binds to the cysteine residue (C12) in K-Ras G12C. The high-resolution crystal structure reveals:

  • Binding Site: Located in the Switch II pocket of K-Ras G12C.
  • Key Interactions: The aromatic ring engages in van der Waals interactions, while the phenolic hydroxyl group forms hydrogen bonds with residues D69 and K16.
  • Conformational Changes: Binding induces a significant rearrangement in the Switch I and II regions, locking K-Ras in an inactive state .
Chemical Reactions Analysis

Reactions and Technical Details

ARS-853 primarily reacts with GDP-bound K-Ras G12C, leading to:

  1. Covalent Modification: The acrylamide moiety forms a covalent bond with C12, stabilizing the GDP-bound state.
  2. Inhibition Mechanism: This binding prevents nucleotide exchange and impedes downstream signaling pathways by trapping K-Ras in an inactive conformation .
  3. Selectivity: The compound shows a strong preference for GDP-bound over GTP-bound K-Ras G12C, which is crucial for its inhibitory action .
Mechanism of Action

Process and Data

The mechanism by which ARS-853 exerts its effects involves several steps:

  1. Covalent Binding: Upon administration, ARS-853 selectively binds to the cysteine residue in the GDP-bound form of K-Ras G12C.
  2. Conformational Locking: This interaction stabilizes an inactive conformation of K-Ras, preventing it from engaging with downstream effectors such as rapidly accelerated fibrosarcoma kinase (RAF).
  3. Impeded Signaling: By locking K-Ras in this state, ARS-853 effectively disrupts oncogenic signaling pathways that promote tumor growth .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

ARS-853 exhibits several notable physical and chemical properties:

Applications

Scientific Uses

ARS-853 has primarily been explored for its potential therapeutic applications in oncology:

  1. Cancer Therapy: Specifically targeting tumors with K-Ras G12C mutations.
  2. Research Tool: Used in laboratory settings to study KRAS biology and develop further inhibitors with improved pharmacological profiles.
  3. Foundation for Derivatives: It served as a precursor for more advanced compounds like ARS-1620 and AMG 510 that have progressed into clinical trials due to better efficacy profiles .

Properties

Product Name

ARS-853

IUPAC Name

1-[3-[4-[2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]acetyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one

Molecular Formula

C22H29ClN4O3

Molecular Weight

432.9 g/mol

InChI

InChI=1S/C22H29ClN4O3/c1-3-20(29)27-13-15(14-27)25-6-8-26(9-7-25)21(30)12-24-18-10-16(22(2)4-5-22)17(23)11-19(18)28/h3,10-11,15,24,28H,1,4-9,12-14H2,2H3

InChI Key

IPFOCHMOYUMURK-UHFFFAOYSA-N

SMILES

CC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)N3CCN(CC3)C4CN(C4)C(=O)C=C

Solubility

Soluble in DMSO

Synonyms

ARS-853; ARS853; ARS 853

Canonical SMILES

CC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)N3CCN(CC3)C4CN(C4)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.